Trisphenol
Overview
Description
Trisphenol, also known as 2,4-bis(1-(4-hydroxyphenyl)-1-methylethyl)phenol, is a phenolic compound with the molecular formula C24H26O3. It is characterized by three phenolic groups attached to a central phenyl ring. This compound is notable for its applications in the synthesis of advanced materials and its role as a precursor in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Trisphenol can be synthesized through the condensation of phenol derivatives with 2,6-bis(hydroxymethyl)phenols. One efficient method involves using sulfonated multi-walled carbon nanotubes as a catalyst under solvent-free conditions. This method yields high purity this compound in relatively short reaction times .
Industrial Production Methods: In industrial settings, this compound is produced by the reaction of phenol with acetone in the presence of an acid catalyst. The reaction is typically carried out at elevated temperatures to ensure complete conversion. The product is then purified through distillation and recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Trisphenol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction of this compound can yield hydroquinones, which have applications in photography and as antioxidants.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and nitric acid are employed under acidic conditions.
Major Products:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
Trisphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of calixarenes and other macrocyclic compounds.
Biology: this compound derivatives are studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing into the use of this compound-based compounds in drug delivery systems and as therapeutic agents.
Industry: this compound is used in the production of high-performance polymers, resins, and adhesives.
Mechanism of Action
The mechanism of action of trisphenol involves its interaction with various molecular targets. The phenolic groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. This compound can also act as an antioxidant by donating hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage .
Comparison with Similar Compounds
Bisphenol A: Similar in structure but with only two phenolic groups. Used in the production of polycarbonate plastics and epoxy resins.
Bisphenol F: Another bisphenol with two phenolic groups, used in the manufacture of epoxy resins.
Tris(4-hydroxyphenyl)methane: Similar to trisphenol but with a different central core structure.
Uniqueness: this compound’s unique structure with three phenolic groups provides it with distinct chemical properties, making it more versatile in various applications compared to bisphenol A and bisphenol F. Its ability to form stable complexes with metals and other organic molecules further enhances its utility in advanced material synthesis .
Properties
IUPAC Name |
2-[[2-hydroxy-3-[(2-hydroxy-3,5-dimethylphenyl)methyl]-5-methylphenyl]methyl]-4,6-dimethylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O3/c1-14-6-17(4)23(26)19(8-14)12-21-10-16(3)11-22(25(21)28)13-20-9-15(2)7-18(5)24(20)27/h6-11,26-28H,12-13H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKXQQSFNFJFSC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)CC2=CC(=CC(=C2O)CC3=CC(=CC(=C3O)C)C)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701338138 | |
Record name | 2,6-Bis[(2-hydroxy-3,5-dimethylphenyl)methyl]-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701338138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35924-04-0 | |
Record name | 2,6-Bis[(2-hydroxy-3,5-dimethylphenyl)methyl]-4-methylphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701338138 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-bis[(2-hydroxy-3,5-dimethylpheny)methyl]-4-methyl-phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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